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molecular formula C7H15NO2 B8490630 Methyl-6-aminohexanoic acid

Methyl-6-aminohexanoic acid

Cat. No. B8490630
M. Wt: 145.20 g/mol
InChI Key: OSWFAPORICMGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109160B1

Procedure details

In Greenspoon et al., the design and preparation of nonpeptide analogues of RGD are described as follows. Compounds SF-6,5 and SFN-70 were prepared by coupling of methyl-5-aminovaleric acid with N-(butyloxycarbonyl)-6-aminohexanoic acid. The reaction was carried out using the 1,3-dicyclohexylcarbodiimide and 1 hydroxybenzotriazole in tetrahydroduran procedure. The butyloxycarbonyl protecting group was then removed by 50% trifluoroacetic acid in dichloromethane. Removal of the methyl ester protecting group was carried out with sodium hydroxide at pH 9.5, yielding SFN-70. The amine was converted to guanidium using 3,5-dimethylpyrazole-1-carboxamidine nitrate at pH 9.5 t produce the compound designated SF-6,5. Compound SF-6,6 was prepared from methyl-6-aminohexanoic acid and N-(butyloxycarbonyl)-6-aminohexanoic acid under the same conditions as used for SF-6,5. GK-5,5 was prepared from methyl-5-aminovaleric acid and N-(butyloxycarbonyl)-5-aminovaleric acid. Compounds AC-4 and AC-14 were prepared by stepwise synthesis either in solution or on a Merrifield resin, followed by deprotection and conversion of the amine to the guanidinium by the above-described methods. The final compounds were purified on preparative RP-18 columns and were judged pure by thin-layer chromatography (single spot) and 1H NMR spectroscopy. Compounds were characterized by 1H NMR and FAB-MS spectroscopy. The structures deduced from spectroscopy were consistent with the assigned structure. (Table 1). Table 1 shows a schematic presentation of the RGD-NH2 peptide and the corresponding non-peptide surrogates. Note that the distance between positions a and b is 11 atoms.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(butyloxycarbonyl)-6-aminohexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
N-(butyloxycarbonyl)-5-aminovaleric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.CC1C=C(C)N(C(N)=N)N=1.[CH2:15]([CH2:28][CH2:29][N:30]=[C:31]([NH2:33])[NH2:32])[CH2:16][CH2:17][C:18]([NH:20][CH2:21][CH2:22][CH2:23][CH2:24][C:25](O)=O)=[O:19].CC(CCCCN)[C:36]([OH:38])=[O:37].C(OC(NCCCCCC(O)=O)=O)CCC.CC(CCCN)C(O)=O.C(OC(NCCCCC(O)=O)=O)CCC.NC(N)=[NH2+]>>[CH2:23]([CH2:22][CH2:21][NH:20][C:18]([CH2:17][CH2:16][CH2:15][CH2:28][CH2:29][N:30]=[C:31]([NH2:33])[NH2:32])=[O:19])[CH2:24][CH2:25][C:36]([OH:38])=[O:37] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)CCCCN
Name
N-(butyloxycarbonyl)-6-aminohexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(=O)NCCCCCC(=O)O
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=[NH2+])N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].CC1=NN(C(=C1)C)C(=N)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)NCCCCC(=O)O)CCN=C(N)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)NCCCCC(=O)O)CCN=C(N)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)CCCN
Name
N-(butyloxycarbonyl)-5-aminovaleric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(=O)NCCCCC(=O)O
Step Eight
Name
amine
Quantity
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Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
t produce the compound
CUSTOM
Type
CUSTOM
Details
Compounds AC-4 and AC-14 were prepared by stepwise synthesis either in solution or on a Merrifield resin
CUSTOM
Type
CUSTOM
Details
The final compounds were purified on preparative RP-18 columns

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)O)CCNC(=O)CCCCCN=C(N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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